molecular formula C14H19NO5 B1271472 Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid CAS No. 500788-88-5

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Cat. No.: B1271472
CAS No.: 500788-88-5
M. Wt: 281.3 g/mol
InChI Key: KWISQTDJMMIQCM-SNVBAGLBSA-N
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Description

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is a compound of interest in organic chemistry and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The hydroxyphenyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol derivative .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and coupling reactions required to produce the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the para position.

    Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the meta position.

Uniqueness

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is unique due to the ortho position of the hydroxy group, which can lead to different steric and electronic effects compared to its para and meta counterparts. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375900
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-88-5
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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